molecular formula C27H40O4 B13384263 3,20-Dioxopregn-4-en-17-yl hexanoate

3,20-Dioxopregn-4-en-17-yl hexanoate

Cat. No.: B13384263
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate typically involves the esterification of 17α-hydroxyprogesterone with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The process involves the following steps:

    Starting Material: 17α-hydroxyprogesterone.

    Esterification: Reaction with hexanoic acid in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,20-Dioxopregn-4-en-17-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone groups present in the molecule.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyprogesterone derivatives, while reduction can produce alcohols from the ketone groups .

Scientific Research Applications

3,20-Dioxopregn-4-en-17-yl hexanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    17α-Hydroxyprogesterone: A precursor in the synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate.

    Progesterone: The natural hormone from which this compound is derived.

    Medroxyprogesterone acetate: Another synthetic progestin with similar applications.

Uniqueness

This compound is unique due to its specific ester group, which enhances its stability and bioavailability compared to other progestins . This makes it particularly effective in medical applications such as preventing preterm birth .

Biological Activity

3,20-Dioxopregn-4-en-17-yl hexanoate, commonly known as hydroxyprogesterone caproate, is a synthetic progestin derived from progesterone. It is primarily used in clinical settings for various therapeutic purposes, including the prevention of preterm birth and hormone replacement therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.43 g/mol
CAS Number 630-56-8
IUPAC Name This compound

Hydroxyprogesterone caproate functions primarily by binding to progesterone receptors in target tissues. This interaction induces various physiological responses that are crucial for maintaining pregnancy and regulating menstrual cycles. The compound's mechanism can be summarized as follows:

  • Receptor Binding : Hydroxyprogesterone caproate binds to the progesterone receptor, leading to receptor activation.
  • Gene Expression Modulation : The activated receptor complex translocates to the nucleus, where it influences the transcription of target genes involved in reproductive processes.
  • Inhibition of Uterine Contractions : By promoting uterine quiescence, it reduces the risk of preterm labor.

Therapeutic Applications

  • Prevention of Preterm Birth : Hydroxyprogesterone caproate is indicated for women with a history of spontaneous preterm births. Clinical studies have demonstrated its efficacy in reducing the incidence of preterm delivery by approximately 33% when administered during the second trimester .
  • Hormonal Regulation : It is also used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen therapy and prevent endometrial hyperplasia .

Pharmacokinetics

Hydroxyprogesterone caproate exhibits unique pharmacokinetic properties:

  • Absorption : Following intramuscular injection, the drug is absorbed slowly, allowing for sustained therapeutic effects over time.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with a half-life ranging from 16 days .
  • Elimination : Approximately 50% of metabolites are excreted via feces and 30% via urine .

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical efficacy of hydroxyprogesterone caproate:

  • Clinical Trial on Preterm Birth Prevention :
    • A randomized controlled trial involving 463 women demonstrated that weekly injections significantly reduced preterm birth rates compared to placebo groups (p < 0.001) .
  • Long-term Effects on Child Development :
    • A follow-up study assessed children born to mothers treated with hydroxyprogesterone caproate. Results indicated no significant long-term developmental issues compared to controls .
  • Comparison with Other Progestins :
    • Research comparing hydroxyprogesterone caproate with other progestins indicated superior efficacy in maintaining pregnancy in high-risk populations due to its longer half-life and sustained release profile .

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859514
Record name 3,20-Dioxopregn-4-en-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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